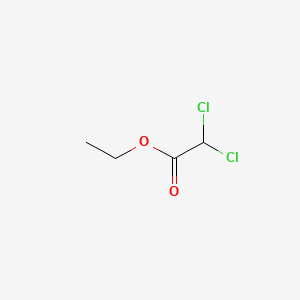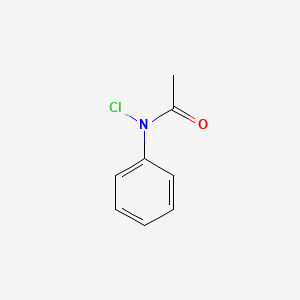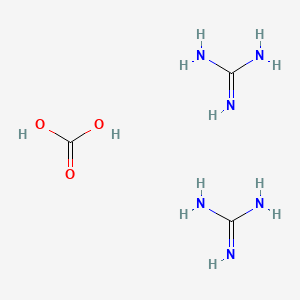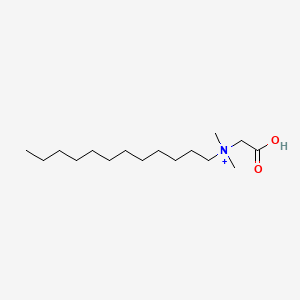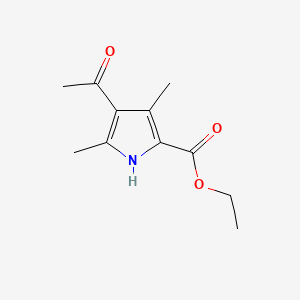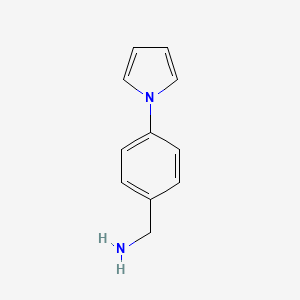
4-(1H-Pyrrol-1-YL)benzylamine
説明
“4-(1H-Pyrrol-1-YL)benzylamine” is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da . It is also known by other names such as “(1-4-Aminomethylphenyl)pyrrole” and “1-[4-(1H-Pyrrol-1-yl)phenyl]methanamine” among others .
Synthesis Analysis
The synthesis of “4-(1H-Pyrrol-1-YL)benzylamine” and its corresponding polymer was successfully achieved via electrochemical polymerization . A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .
Molecular Structure Analysis
The molecular structure of “4-(1H-Pyrrol-1-YL)benzylamine” consists of a phenyl ring attached to a pyrrole ring via a methylene bridge . The molecule has two hydrogen bond acceptors and two hydrogen bond donors . The freely rotating bonds count is 2 .
Physical And Chemical Properties Analysis
“4-(1H-Pyrrol-1-YL)benzylamine” has a density of 1.1±0.1 g/cm3 . Its boiling point is 304.6±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.0±0.5 cm3 . It has a polar surface area of 31 Å2 and a molar volume of 160.1±7.0 cm3 .
科学的研究の応用
Organic Synthesis
- Regiospecific Synthesis of Polysubstituted Pyrroles : A study by Shen et al. (2013) introduced a "one-pot" synthesis method for polysubstituted pyrroles from benzylamines and ynones under metal-free conditions. This process highlights the role of benzylamines in facilitating Michael addition reactions and intramolecular condensation, offering high regioselectivity and efficiency, along with being environmentally friendly (Shen, Cheng, & Cui, 2013).
Catalysis
- Intramolecular Hydroamination of Unactivated Olefins : Bender and Widenhoefer (2005) demonstrated the catalytic use of a platinum compound for the intramolecular hydroamination of gamma- and delta-amino olefins, including benzylamine derivatives, to form pyrrolidine derivatives. This process exhibited excellent functional group compatibility and low moisture sensitivity, underscoring the versatility of benzylamines in catalytic transformations (Bender & Widenhoefer, 2005).
Material Science
- Electrochemical Properties and Applications : Research by Yildiz et al. (2008) on the electrochemical polymerization of a monomer related to benzylamine derivatives highlighted the potential of such compounds in developing materials for optoelectronic applications, including light-emitting diodes and electrochromic devices. The study emphasized the significance of these derivatives in creating materials with desirable electronic and optical properties (Yildiz et al., 2008).
Pharmacological Relevance
- Potential in Drug Discovery : Although the specific application of 4-(1H-Pyrrol-1-yl)benzylamine in pharmacology was not directly found, related research by Tran et al. (2007) on benzylamine and pyridinemethylamine derivatives as selective antagonists of the melanocortin-4 receptor hints at the potential pharmacological relevance of benzylamine derivatives. These compounds demonstrated efficacy in a murine cachexia model, suggesting that similar structures could have therapeutic applications (Tran et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCYGHFHAVYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353065 | |
| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-YL)benzylamine | |
CAS RN |
465514-27-6 | |
| Record name | 4-(1H-PYRROL-1-YL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Pyrrol-1-ylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



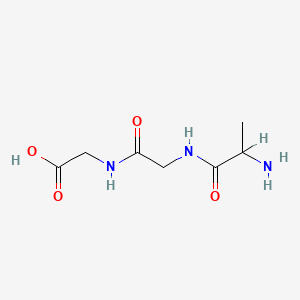

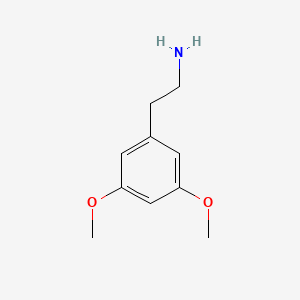

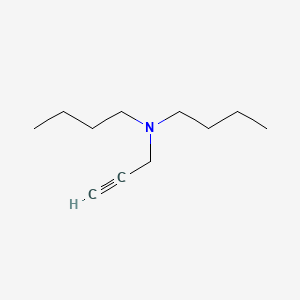
![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)
